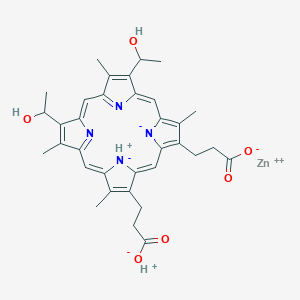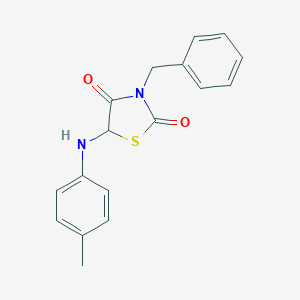![molecular formula C19H19N3O3S B228545 2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide, commonly referred to as BTA, is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BTA has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
BTA has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. BTA has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Additionally, BTA has been shown to have antioxidant properties by scavenging free radicals and protecting against oxidative stress.
Wirkmechanismus
The mechanism of action of BTA is not fully understood, but it is believed to involve the modulation of several signaling pathways. BTA has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. BTA has also been found to inhibit the activity of STAT3, a transcription factor that is involved in cell proliferation and survival. Additionally, BTA has been shown to inhibit the activity of AKT, a serine/threonine kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
BTA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. BTA has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Additionally, BTA has been shown to have antioxidant properties by scavenging free radicals and protecting against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BTA in lab experiments is its relatively simple synthesis method. BTA can be synthesized in high yield and purity using readily available starting materials. Additionally, BTA has been found to exhibit a range of biological activities, making it a versatile compound for use in various experiments. However, one of the limitations of using BTA is its relatively low solubility in water, which can make it difficult to work with in aqueous systems.
Zukünftige Richtungen
There are several future directions for research involving BTA. One area of interest is the development of BTA-based drugs for the treatment of cancer and inflammatory diseases. BTA has been shown to exhibit promising anticancer and anti-inflammatory properties, and further research is needed to determine its efficacy in vivo. Another area of interest is the development of new synthesis methods for BTA that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of BTA and its potential applications in other areas of biomedical research.
Synthesemethoden
The synthesis of BTA involves the reaction of p-toluidine with 3-benzyl-2,4-thiazolidinedione in the presence of acetic anhydride and catalytic amount of glacial acetic acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield BTA. The reaction is typically carried out under reflux conditions for several hours, and the product is purified by recrystallization from a suitable solvent.
Eigenschaften
Molekularformel |
C19H19N3O3S |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
2-(N-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-4-methylanilino)acetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13-7-9-15(10-8-13)21(12-16(20)23)18-17(24)22(19(25)26-18)11-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H2,20,23) |
InChI-Schlüssel |
PSLASVBXAGOQGH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)
![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)




![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)

